2-Methyl-4-(4-nitrothiophen-2-yl)-1,3-thiazole
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Overview
Description
2-Methyl-4-(4-nitrothiophen-2-yl)-1,3-thiazole is a heterocyclic compound that contains both a thiazole and a thiophene ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of the nitro group on the thiophene ring and the methyl group on the thiazole ring contributes to the compound’s unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-nitrothiophen-2-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-4-nitrothiophene with thioamide under basic conditions to form the thiazole ring. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-nitrothiophen-2-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups on the thiophene or thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or other strong oxidizing agents.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Halogenated derivatives: Formed by electrophilic substitution reactions.
Scientific Research Applications
2-Methyl-4-(4-nitrothiophen-2-yl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-nitrothiophen-2-yl)-1,3-thiazole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole and thiophene rings can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(4-aminothiophen-2-yl)-1,3-thiazole: Similar structure but with an amino group instead of a nitro group.
2-Methyl-4-(4-chlorothiophen-2-yl)-1,3-thiazole: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
2-Methyl-4-(4-nitrothiophen-2-yl)-1,3-thiazole is unique due to the presence of both a nitro group and a thiazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
CAS No. |
62672-02-0 |
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Molecular Formula |
C8H6N2O2S2 |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
2-methyl-4-(4-nitrothiophen-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H6N2O2S2/c1-5-9-7(4-13-5)8-2-6(3-14-8)10(11)12/h2-4H,1H3 |
InChI Key |
AKWHNMBDKGUVRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CS2)[N+](=O)[O-] |
Origin of Product |
United States |
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